1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol is a chemical compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . It is characterized by a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol typically involves the reaction of 4,4-dimethylcyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Catalysts: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Aqueous or organic solvents depending on the reaction type
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of various substituted cyclohexane derivatives
Scientific Research Applications
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the activity of these targets. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol
- 1-[1-(Aminomethyl)-4-methylcyclohexyl]ethan-1-ol
Uniqueness
1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-4,4-dimethylcyclohexyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-9(13)11(8-12)6-4-10(2,3)5-7-11/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
GMLPGVZPHHLKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCC(CC1)(C)C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.